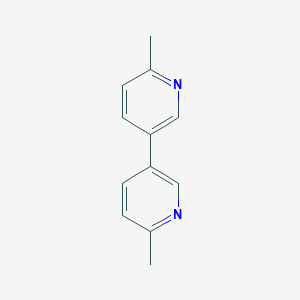
6,6'-Dimethyl-3,3'-bipyridine
Cat. No. B3289065
Key on ui cas rn:
85484-42-0
M. Wt: 184.24 g/mol
InChI Key: FLJBPXKTLWYFLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09029332B2
Procedure details


A mixture of 5-bromo-2-methyl-pyridine (1.37 g, 8 mmol), Pd(OAc)2 (90 mg, 0.4 mmol), K2CO3 (1.10 g, 8 mmol), tetra-n-butylammonium bromide (1.29 g, 4 mmol) in DMF (0.9 mL)/H2O (0.35 mL) was stirred at 115° C. under argon for 2 minutes. Isopropanol (480 mg, 8 mmol) was added. After stirring for 48 h, the reaction mixture was allowed to cool down to room temperature. The mixture was added water and ether, and the organic phase was separated, washed with brine, and dried over anhydrous Na2SO4. The solvent was then evaporated under reduced pressure and the residue was purified by silica gel column chromatography to afford the desired product as white crystals (0.377 g, 51%): 1H NMR (500 MHz, C6D6) δ 8.71 (d, J=1.5 Hz, 2H), 7.18 (dd, J=8.0 Hz, 2.5 Hz, 2H), 6.66 (d, J=8.0 Hz, 2H), 2.45 (s, 6H).









Name
Yield
51%
Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[CH:4][C:5]([CH3:8])=[N:6][CH:7]=1.C([O-])([O-])=O.[K+].[K+].O.[CH:16](O)([CH3:18])[CH3:17]>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.CN(C=O)C.CC([O-])=O.CC([O-])=O.[Pd+2].CCOCC>[CH3:8][C:5]1[N:6]=[CH:7][C:2]([C:17]2[CH:7]=[N:6][C:5]([CH3:4])=[CH:18][CH:16]=2)=[CH:3][CH:4]=1 |f:1.2.3,6.7,9.10.11|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.37 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=CC(=NC1)C
|
|
Name
|
|
|
Quantity
|
1.1 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
|
Name
|
|
|
Quantity
|
0.35 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
1.29 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
|
Name
|
|
|
Quantity
|
0.9 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
|
Name
|
|
|
Quantity
|
90 mg
|
|
Type
|
catalyst
|
|
Smiles
|
CC(=O)[O-].CC(=O)[O-].[Pd+2]
|
Step Two
|
Name
|
|
|
Quantity
|
480 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
115 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred at 115° C. under argon for 2 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
After stirring for 48 h
|
|
Duration
|
48 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool down to room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the organic phase was separated
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous Na2SO4
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was then evaporated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue was purified by silica gel column chromatography
|
Outcomes


Product
Details
Reaction Time |
2 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=CC=C(C=N1)C=1C=NC(=CC1)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.377 g | |
| YIELD: PERCENTYIELD | 51% | |
| YIELD: CALCULATEDPERCENTYIELD | 51.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
